molecular formula C13H17BrN2O2 B1389838 4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide CAS No. 1138442-76-8

4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide

Cat. No.: B1389838
CAS No.: 1138442-76-8
M. Wt: 313.19 g/mol
InChI Key: ISZIKOYUKDJYIY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide typically involves the reaction of N,N-diethylbenzamide with bromoacetyl bromide in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect protein function. This property is exploited in proteomics research to study protein interactions and modifications .

Comparison with Similar Compounds

4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide can be compared with similar compounds such as 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide. While both compounds contain the bromoacetyl group, the difference in the alkyl groups attached to the nitrogen atom (diethyl vs. dimethyl) can lead to variations in their chemical reactivity and biological activity . The unique properties of this compound make it particularly useful in specific research applications where the diethyl group provides distinct advantages.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.

Biological Activity

4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C13H16BrN2O, and it features a bromoacetyl group attached to an amide structure, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The bromoacetyl moiety can facilitate covalent bonding with nucleophilic sites on proteins, potentially leading to modulation of enzymatic activity or receptor function.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, effective against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : There is emerging evidence supporting its role as an anticancer agent. The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
  • Anti-inflammatory Effects : Some studies have indicated that this compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of several bromoacetyl derivatives, including this compound. Results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
  • Anticancer Activity :
    • In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were reported at approximately 25 µM after 48 hours of exposure.
  • Anti-inflammatory Mechanism :
    • Research involving lipopolysaccharide (LPS)-stimulated macrophages indicated that this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its potential as an anti-inflammatory agent.

Comparative Analysis

The following table summarizes the biological activities observed for this compound compared to similar compounds:

Compound NameAntimicrobialAnticancerAnti-inflammatory
This compoundYesYesYes
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamideModerateNoNo
N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamideYesYesModerate

Properties

IUPAC Name

4-[(2-bromoacetyl)amino]-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-3-16(4-2)13(18)10-5-7-11(8-6-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZIKOYUKDJYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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